Ethyl 4-(2-hydroxyphenyl)butanoate
Overview
Description
Ethyl 4-(2-hydroxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in natural products. This particular compound features a hydroxyphenyl group attached to a butanoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-hydroxyphenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be explored to achieve high enantioselectivity and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to yield alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of 4-(2-oxophenyl)butanoate.
Reduction: Production of 4-(2-hydroxyphenyl)butanol.
Substitution: Various substituted phenyl butanoates depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(2-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of ethyl 4-(2-hydroxyphenyl)butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 4-(2-hydroxyphenyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the hydroxyphenyl moiety, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propanoate
Properties
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13H,2,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAGNPUYRNUCQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625786 | |
Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20921-17-9 | |
Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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